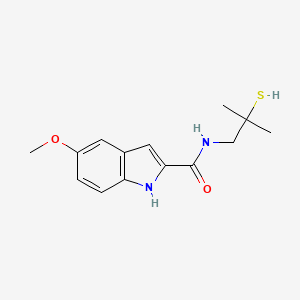
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound with a similar indole structure.
5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT): A synthetic psychedelic compound with structural similarities.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another synthetic psychedelic compound with a related structure.
Uniqueness
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is unique due to the presence of the 2-methyl-2-sulfanylpropyl group, which distinguishes it from other indole derivatives. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
671783-60-1 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,19)8-15-13(17)12-7-9-6-10(18-3)4-5-11(9)16-12/h4-7,16,19H,8H2,1-3H3,(H,15,17) |
InChI Key |
YSPCXMQPWAKPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(N1)C=CC(=C2)OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
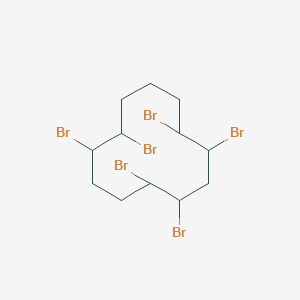
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
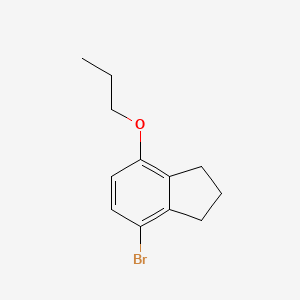
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
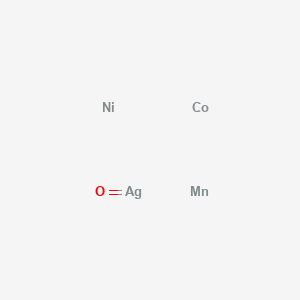
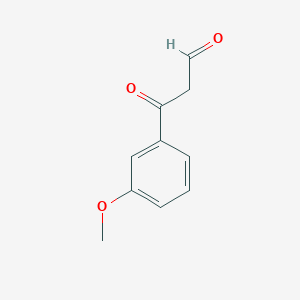
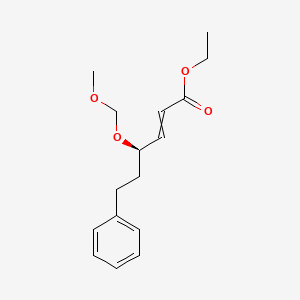
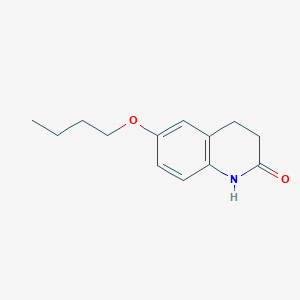
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
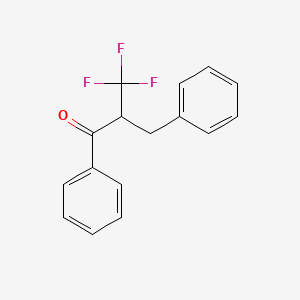
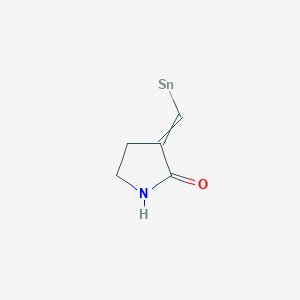
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
